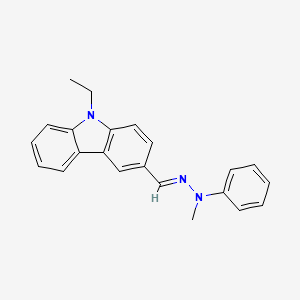

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole: is an organic compound with the molecular formula C22H21N3 and a molecular weight of 327.43 g/mol . It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other photonic materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Methyl-N-phenylhydrazine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carbazole derivatives with oxidized functional groups.

Reduction: Reduced forms of the hydrazone moiety.

Substitution: Halogenated or sulfonated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules, particularly in pharmaceuticals and agrochemicals. Its hydrazone functional group facilitates reactions that are crucial for creating more complex structures used in drug development and agricultural chemicals .

Fluorescent Dyes

Biological Imaging and Diagnostics

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole is utilized in the production of fluorescent dyes. These dyes are essential for biological imaging and diagnostics, enhancing the visibility of cellular structures. The compound's unique optical properties make it suitable for applications in fluorescence microscopy and other imaging techniques .

Material Science

Advanced Materials Development

The compound finds applications in creating advanced materials such as polymers and coatings that require specific optical properties. Its ability to act as a charge-transporting molecule makes it valuable in the development of electronic materials, including organic light-emitting diodes (OLEDs) and organic solar cells .

Analytical Chemistry

Reagent in Detection Methods

In analytical chemistry, this compound acts as a reagent aiding in the detection and quantification of other chemical species in complex mixtures. Its reactivity allows it to form stable complexes with various analytes, enhancing the sensitivity of detection methods .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities. Studies have shown its potential as an antimicrobial agent against various bacterial strains and fungi . Additionally, its derivatives have demonstrated anticancer properties by targeting specific pathways involved in tumor growth, particularly in melanoma cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of carbazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated moderate to good antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Research

In another investigation, the compound was tested for its effects on melanoma cells. The results showed that it significantly inhibited cell growth by inducing apoptosis through the activation of caspases. This highlights its potential as a therapeutic agent for melanoma treatment .

Wirkmechanismus

The mechanism of action of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole involves its interaction with specific molecular targets, primarily in electronic applications. The compound acts as a charge-transporting molecule, facilitating the movement of electrons or holes in electronic devices . This is achieved through its conjugated structure, which allows for efficient charge transfer .

Vergleich Mit ähnlichen Verbindungen

- 9-Ethylcarbazole-3-carboxaldehyde N-Butyl-N-phenylhydrazone

- 9-Ethyl-3-carbazolecarboxaldehyde

- 9-Methyl-9H-carbazole-2-carbaldehyde

Comparison:

- 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole is unique due to its specific hydrazone moiety, which imparts distinct electronic properties .

- 9-Ethylcarbazole-3-carboxaldehyde N-Butyl-N-phenylhydrazone has a similar structure but with a butyl group instead of a methyl group, affecting its solubility and reactivity .

- 9-Ethyl-3-carbazolecarboxaldehyde lacks the hydrazone moiety, making it less suitable for certain electronic applications .

Biologische Aktivität

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole (CAS No. 75232-44-9) is a carbazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a hydrazone functional group, which is often associated with various biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H21N3 |

| Molecular Weight | 305.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | 75232-44-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The hydrazone moiety is known to influence enzyme activity and may modulate signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction : Hydrazone derivatives often exhibit inhibitory effects on enzymes that are crucial for cancer cell survival, such as proteases and kinases.

- Signal Transduction Pathways : Compounds like this may activate or inhibit pathways such as the p53 signaling pathway, which is vital for regulating cell cycle and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives, including those similar to this compound:

- Cell Proliferation Inhibition : Research indicates that carbazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, compounds have been shown to enhance caspase activity, leading to increased apoptotic cell death in melanoma cells .

- Selective Toxicity : Notably, some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents .

Antimicrobial Activity

The hydrazone functionality has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, making them potential candidates for developing new antibiotics .

Case Studies

- Antitumor Study : A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, was evaluated for its ability to reactivate the p53 pathway in melanoma cells, leading to significant inhibition of tumor growth without harming normal cells .

- Antimicrobial Evaluation : In vitro studies have shown that derivatives of carbazole exhibit antimicrobial activity against various bacterial strains, suggesting that this compound could possess similar properties .

Eigenschaften

CAS-Nummer |

75232-44-9 |

|---|---|

Molekularformel |

C22H21N3 |

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline |

InChI |

InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3/b23-16- |

InChI-Schlüssel |

QYXUHIZLHNDFJT-KQWNVCNZSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |

Isomerische SMILES |

CCN1C2=C(C=C(C=C2)/C=N\N(C)C3=CC=CC=C3)C4=CC=CC=C41 |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.